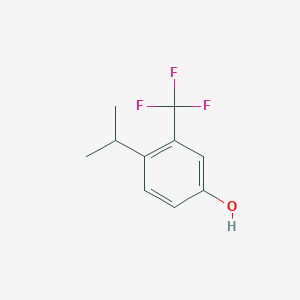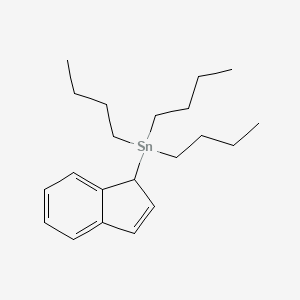
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups These groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability
準備方法
This can be achieved through radical trifluoromethylation, a process that involves the addition of trifluoromethyl radicals to aromatic compounds . The subsequent steps involve chlorination and the formation of the propan-2-one moiety. Industrial production methods may utilize optimized reaction conditions to ensure high yields and purity of the final product.
化学反応の分析
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include organometallic compounds, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
科学的研究の応用
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with specific properties, such as increased stability or reactivity
作用機序
The mechanism of action of 1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can influence the compound’s binding affinity and reactivity with various biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways .
類似化合物との比較
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one can be compared with other compounds containing trifluoromethylthio groups, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
3,4-Bis(2-fluoro-5-(trifluoromethyl)phenyl)-2,5-diphenyl phenyl: Used in the synthesis of novel materials.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
特性
分子式 |
C11H7ClF6OS2 |
|---|---|
分子量 |
368.7 g/mol |
IUPAC名 |
1-[3,4-bis(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6OS2/c1-5(19)9(12)6-2-3-7(20-10(13,14)15)8(4-6)21-11(16,17)18/h2-4,9H,1H3 |
InChIキー |
HWRAXLGOOYBHQT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)SC(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















